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For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery and synthesis of astatine

isotopes, with a particular focus on Astatine-211, a radionuclide of significant interest for

Targeted Alpha Therapy (TAT). It details the historical context, modern production

methodologies, experimental protocols, and key quantitative data pertinent to its use in

research and radiopharmaceutical development.

Discovery of Astatine
The existence of the element with atomic number 85 was predicted by Dmitri Mendeleev, who

referred to it as "eka-iodine" based on its expected position below iodine in the periodic table.

[1] For decades, attempts to find this element in nature were unsuccessful.[1]

The first definitive synthesis of astatine was achieved in 1940 by Dale R. Corson, Kenneth

Ross MacKenzie, and Emilio G. Segrè at the University of California, Berkeley.[1][2][3][4]

Instead of searching for the element in nature, they produced it artificially by bombarding a

target of Bismuth-209 with energetic alpha particles in a cyclotron.[1][3] This nuclear reaction

produced Astatine-211 and two neutrons.[1][3] The element was named astatine from the

Greek word astatos, meaning "unstable," reflecting its highly radioactive nature.[1][2]

Three years later, in 1943, trace amounts of naturally occurring astatine isotopes (At-215, At-

218, At-219) were identified by Berta Karlik and Traude Bernert as short-lived products within

the natural decay chains of uranium and thorium.[1][2][5] However, the total amount of astatine
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in the Earth's crust at any given time is estimated to be less than one gram, making artificial

synthesis the only viable source for study and application.[2][4]

Synthesis of Medically Relevant Astatine Isotopes
While over 30 isotopes of astatine have been identified, all are radioactive with short half-lives.

[1][6] The most significant isotope for medical applications, particularly Targeted Alpha Therapy,

is Astatine-211 (²¹¹At).[7][8] Its 7.2-hour half-life is long enough for chemical manipulations and

delivery to a target site, yet short enough to minimize long-term radiation exposure to non-

target tissues.[9][10]

The primary and most common method for producing ²¹¹At is through the bombardment of a

natural bismuth target (¹⁰⁰% ²⁰⁹Bi) with alpha particles in a cyclotron.[10][11]

Nuclear Reactions
The key nuclear reactions involved in the cyclotron production of astatine from a bismuth target

are:

²⁰⁹Bi(α,2n)²¹¹At: This is the desired reaction to produce Astatine-211. It has a reaction

threshold of approximately 20 MeV.[10]

²⁰⁹Bi(α,3n)²¹⁰At: This is a competing reaction that produces Astatine-210. Its threshold is

around 28.4 MeV.[2][10] This reaction is generally avoided because ²¹⁰At (t½ = 8.1 hours)

decays to Polonium-210 (t½ = 138.4 days), a long-lived and highly radiotoxic alpha emitter.

[10][12][13]

²⁰⁹Bi(α,4n)²⁰⁹At: This reaction produces Astatine-209 and occurs at higher energies.

To maximize the yield of ²¹¹At while minimizing the production of the contaminating ²¹⁰At, the

incident energy of the alpha particle beam is carefully controlled, typically kept between 28 and

29 MeV.[10][14][15]
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Diagram 1: Synthesis of Astatine-211

Bismuth-209 Target

Excited Nucleus
[²¹³At]*

+

α-particle (28-29 MeV)

Astatine-211

emits

2 Neutrons

emits

Click to download full resolution via product page

Diagram 1: Synthesis of Astatine-211 via alpha bombardment of Bismuth-209.

Decay Properties of Astatine-211
Astatine-211 has a branched decay scheme with a half-life of 7.21 hours.[14]

Alpha Decay (41.8%): It emits an alpha particle to become the stable Bismuth-207.

Electron Capture (58.2%): It undergoes electron capture to form Polonium-211 (²¹¹Po).[16]

²¹¹Po is extremely short-lived (t½ ≈ 516 ms) and rapidly decays by emitting a high-energy

alpha particle to become stable Lead-207.

This decay pathway ensures that for every decay of a ²¹¹At atom, one alpha particle is

ultimately emitted, which is highly desirable for therapy as it delivers a potent, localized dose of

radiation to cancer cells.[9]
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Diagram 2: Astatine-211 Decay Pathway
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Diagram 2: The branched decay pathway of the Astatine-211 isotope.

Quantitative Data Summary
Table 1: Properties of Key Astatine Isotopes
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Isotope Half-Life
Primary Decay
Mode(s)

Primary Production
Reaction

Astatine-209 5.41 hours Electron Capture, α ²⁰⁹Bi(α,4n)²⁰⁹At[2]

Astatine-210 8.1 hours
β+ Decay, Electron

Capture
²⁰⁹Bi(α,3n)²¹⁰At[2]

Astatine-211 7.21 hours
Electron Capture

(58.2%), α (41.8%)
²⁰⁹Bi(α,2n)²¹¹At[10][17]

Astatine-217 32.3 ms α, β-
Product of Neptunium-

237 decay[2]

Astatine-218 1.5 seconds α, β-
Found in Uranium

decay series[5]

Astatine-219 56 seconds α, β-
Found in Actinium

decay series[2][5]

Table 2: Typical Parameters for Astatine-211 Production
Parameter Value / Description

Nuclear Reaction ²⁰⁹Bi(α,2n)²¹¹At[10]

Target Material
Natural Bismuth (²⁰⁹Bi), typically metallic or

oxide form.[2][10]

Target Backing Aluminum or Copper[2][17]

Incident α-particle Energy
~28-29 MeV (to minimize ²¹⁰At production)[10]

[14][18]

Reaction Threshold ~20 MeV[10]

Reported Thick Target Yields 16.3 to 41 mCi/μA·h[10]

Experimental Protocols
The production and purification of Astatine-211 is a multi-step process requiring specialized

facilities.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://en.wikipedia.org/wiki/Astatine
https://en.wikipedia.org/wiki/Astatine
https://pmc.ncbi.nlm.nih.gov/articles/PMC3503149/
https://pubmed.ncbi.nlm.nih.gov/8852627/
https://en.wikipedia.org/wiki/Astatine
https://www.britannica.com/science/astatine
https://en.wikipedia.org/wiki/Astatine
https://www.britannica.com/science/astatine
https://pmc.ncbi.nlm.nih.gov/articles/PMC3503149/
https://en.wikipedia.org/wiki/Astatine
https://pmc.ncbi.nlm.nih.gov/articles/PMC3503149/
https://en.wikipedia.org/wiki/Astatine
https://pubmed.ncbi.nlm.nih.gov/8852627/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3503149/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3545490/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7465635/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3503149/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3503149/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3038076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Workflow for ²¹¹At Production and Purification

Diagram 3: General Workflow for Astatine-211 Production
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Diagram 3: High-level experimental workflow for producing Astatine-211.

Detailed Methodologies
Step 1: Target Preparation
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A thin layer of natural bismuth metal (50 to 100 mg/cm²) is sputtered onto a suitable backing

plate, often made of aluminum or copper, which serves as a heat sink.[2]

Alternatively, bismuth oxide can be fused with a copper plate.[2]

The target must be robust enough to withstand the particle beam current and provide

efficient heat dissipation, as bismuth has a low melting point (271°C) and poor thermal

conductivity.[10] The target is water-cooled during irradiation.[2]

Step 2: Cyclotron Irradiation

The prepared bismuth target is placed in a cyclotron.

It is irradiated with an alpha particle beam with an incident energy of approximately 28-29

MeV.[10][11]

Irradiation times and beam currents (e.g., 50-60 μA) are optimized based on the desired final

activity of ²¹¹At.[12]

Step 3: Separation and Purification of Astatine-211 After irradiation, the minute quantities of

²¹¹At must be separated from the bulk bismuth target. Two primary methods are employed:

Method A: Dry Distillation

The irradiated target is removed from the cyclotron and transferred to a shielded hot cell.

The target is heated in a tube furnace to between 650-800°C.[5]

The more volatile astatine is distilled away from the bismuth metal.[5][11]

A carrier gas (e.g., nitrogen or helium) flows through the tube, carrying the vaporized

astatine.

The astatine is collected on a cold surface, such as a water-cooled platinum or glass "finger,"

from which it can be rinsed with a suitable solvent like chloroform or dilute sodium hydroxide.

[6]

Method B: Wet Chemistry (Solvent Extraction / Chromatography)
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The irradiated bismuth target is dissolved in a strong acid, typically concentrated nitric acid.

[14][19]

Solvent Extraction: The resulting solution is adjusted (e.g., to 8M HCl), and the astatine is

selectively extracted into an immiscible organic solvent like diisopropyl ether (DIPE).[14][16]

The astatine can then be back-extracted from the organic phase into a clean aqueous

solution (e.g., 0.1 M NaOH) for use.[16]

Chromatography: A more recent and rapid method involves passing the nitric acid solution of

the target through a chromatography column containing porous beads infused with ketones.

[19][20] The astatine forms a bond with the ketones and is retained on the column, while the

bismuth passes through.[19][20] The pure astatine can then be eluted from the column. This

process can reduce purification time from hours to as little as 10-20 minutes, which is a

significant advantage given the 7.2-hour half-life.[20][21]

Step 4: Quality Control

The final product is analyzed using gamma spectroscopy to determine its radionuclidic purity.

The primary goal is to ensure the absence or minimal presence of ²¹⁰At/²¹⁰Po.

The chemical form and concentration of the purified ²¹¹At are also determined before its use

in radiolabeling.

Conclusion
The journey of astatine from a theoretical "eka-iodine" to a promising therapeutic agent in

nuclear medicine is a testament to advancements in nuclear physics and radiochemistry. The

synthesis of Astatine-211, primarily through the ²⁰⁹Bi(α,2n)²¹¹At reaction, is a well-established

though technically demanding process. Continued innovation in rapid and automated

purification methods is crucial for increasing the availability and utility of this rare and powerful

alpha-emitting radionuclide, paving the way for the next generation of targeted cancer

therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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